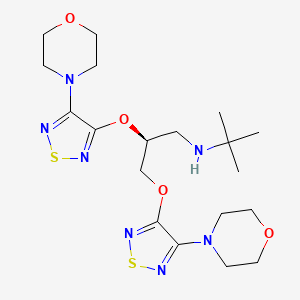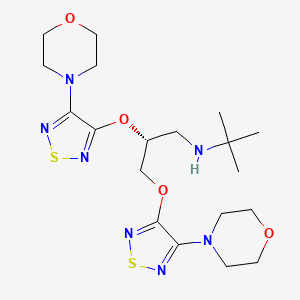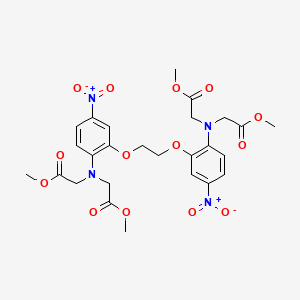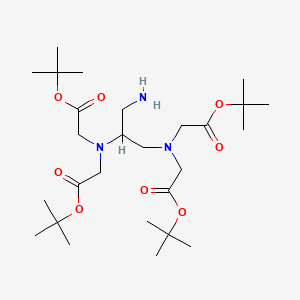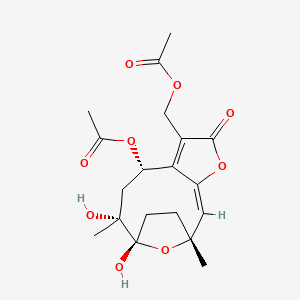
Diacetylpiptocarphol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetylpiptocarphol is a natural sesquiterpenoid found in the herbs of Vernonia volkameriifolia . It has been shown to exhibit cytotoxicity .
Molecular Structure Analysis
Diacetylpiptocarphol is a sesquiterpenoid with the molecular formula C19H24O9 and a molecular weight of 396.39 . Its IUPAC name is [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate .Physical And Chemical Properties Analysis
Diacetylpiptocarphol is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in desiccated conditions at -20°C .Wissenschaftliche Forschungsanwendungen
Diacetyl is a key flavor compound in fermented dairy products and wine. Its biosynthesis depends on citric acid metabolism, and it can be further reduced to acetoin and the alcohol, 2,3-butanediol. Wine LAB, especially Oenococcus oeni, metabolizes diacetyl during malolactic fermentation, which has stylistic implications for wine flavor (Bartowsky & Henschke, 2004).
Diacetyl suppresses glucagon-like peptide-1 production and secretion in enteroendocrine cells, which can affect food palatability and intake. This suggests that diacetyl's role in enhancing food flavors might influence satiety signals and potentially contribute to overconsumption of certain foods (McCarthy et al., 2017).
In the context of e-cigarettes, diacetyl and related compounds (acetyl propionyl) have been evaluated for their presence and potential respiratory toxicity. The findings suggest a need for further evaluation of this exposure, particularly in sweet-flavored e-cigarettes, to mitigate potential health risks (Farsalinos et al., 2015).
Diacetyl is also implicated in respiratory toxicity. In studies involving mice, exposure to diacetyl caused epithelial injury and inflammatory responses in the respiratory tract, resembling features of human obliterative bronchiolitis (Morgan et al., 2008).
Wirkmechanismus
Target of Action
Diacetylpiptocarphol is a sesquiterpene lactone compound It’s known to exhibit anti-leishmaniasis activity , suggesting it may interact with targets involved in the life cycle of Leishmania species.
Mode of Action
Given its anti-leishmaniasis activity , it’s plausible that it interferes with the biological processes essential for the survival and replication of Leishmania species
Biochemical Pathways
Considering its anti-leishmaniasis activity , it’s likely that it impacts the pathways related to the metabolism, growth, and replication of Leishmania species.
Result of Action
Diacetylpiptocarphol has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound may exert its effects by inhibiting the growth and replication of Leishmania species, leading to their eventual elimination from the host organism.
Eigenschaften
IUPAC Name |
[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADBENAXUTZTK-ICOWNEGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetylpiptocarphol | |
Q & A
Q1: How was Diacetylpiptocarphol identified and characterized from Pseudelephantopus spiralis?
A2: Pseudelephantopus spiralis was selected for study due to its ethnopharmacological use and the promising antiparasitic activity observed in its crude extracts []. Diacetylpiptocarphol, alongside other hirsutinolide-type sesquiterpene lactones, was isolated from various extracts (petroleum ether, ethanol, and aqueous) of the plant's aerial parts using chromatographic techniques []. The structure of Diacetylpiptocarphol was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)
